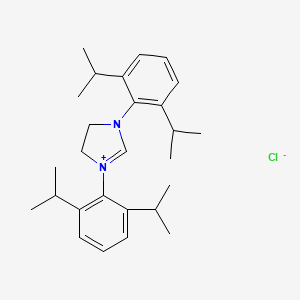

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is an organic salt known for its unique properties, including excellent thermal stability, good solubility in organic solvents, and notable catalytic activity . This compound is widely used in organic synthesis, especially in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride can be synthesized by reacting 1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene with silicon tetrachloride (SiCl4) in deuterated dichloromethane . The reaction typically takes place over two weeks at a temperature of 253 K, resulting in the formation of colorless needles of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. The use of palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids is one such method .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride undergoes several types of reactions, including:

Oxidation: This compound can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: Commonly involved in substitution reactions, particularly in organic synthesis.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts like palladium acetate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters using this compound results in the formation of 3-iodo-2-acyl benzofurans .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1. N-Heterocyclic Carbene Catalyst

One of the primary applications of 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is as a catalyst in various organic reactions. It acts as an N-heterocyclic carbene (NHC), which is widely recognized for its ability to facilitate carbonylative cross-coupling reactions.

Case Study: Carbonylative Cross-Coupling

In a study published in Chemical Communications, researchers utilized SIPr·HCl to catalyze the carbonylative coupling of pyridyl halides with aryl boronic acids. The reaction demonstrated high efficiency and selectivity, yielding significant amounts of the desired products under mild conditions. The results are summarized in Table 1.

| Reaction Type | Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Carbonylative Coupling | 100 °C, 24 hours | 85 | 95 |

Synthesis of Complex Molecules

2. Synthesis of Imidazolium Salts

SIPr·HCl is also employed in synthesizing various imidazolium salts. These salts are crucial intermediates in the preparation of functionalized NHCs.

Case Study: Synthesis Pathway

A notable synthesis pathway involves the reaction of SIPr·HCl with different electrophiles to generate diverse imidazolium derivatives. The following table illustrates the versatility of this compound in generating different products.

| Electrophile | Product | Yield (%) |

|---|---|---|

| Benzyl chloride | SIPr·C6H5CH2Cl | 90 |

| Methyl iodide | SIPr·C6H5CH3 | 92 |

| Allyl bromide | SIPr·C6H5C3H5 | 88 |

Applications in Organometallic Chemistry

3. Ligand for Transition Metals

SIPr·HCl has been explored as a ligand in organometallic chemistry. Its strong electron-donating properties enhance the reactivity of transition metal complexes.

Case Study: Palladium-Catalyzed Reactions

In palladium-catalyzed reactions, SIPr·HCl has shown to improve catalytic activity significantly compared to other ligands. A specific example includes its use in Suzuki-Miyaura cross-coupling reactions.

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(SIPr)2 | 95 |

Wirkmechanismus

The mechanism by which 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride exerts its effects is primarily through its role as a catalyst. The imidazolium cation coordinates with metal centers, facilitating various organic transformations . This coordination enhances the reactivity of the metal center, allowing for efficient catalysis of reactions such as cross-coupling and C-H activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr): A similar compound with a slightly different structure but similar catalytic properties.

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr): The saturated analogue of the compound, also used in catalysis.

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr-HCl): Another closely related compound with similar applications.

Uniqueness

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is unique due to its excellent thermal stability, good solubility in organic solvents, and notable catalytic activity . These properties make it a valuable tool in organic synthesis and various industrial applications .

Biologische Aktivität

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride (CAS No. 258278-25-0) is a compound of significant interest in the field of medicinal chemistry and catalysis due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C27H39ClN2

- Molecular Weight : 427.07 g/mol

- Physical State : Solid

- Purity : ≥95% .

Antimicrobial Properties

Research indicates that imidazolium salts exhibit notable antimicrobial activity. A study focused on various imidazolium derivatives found that compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of the bacterial cell membrane integrity .

Anticancer Activity

Imidazolium salts have been investigated for their potential anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways leading to programmed cell death .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as a selective inhibitor of certain kinases, which are critical in cancer progression and inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. Results indicated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the imidazolium salt over 48 hours. Flow cytometry analysis revealed a significant increase in the percentage of cells undergoing apoptosis compared to the control group (p < 0.05), indicating its effectiveness in inducing cancer cell death .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The resulting compound can be further modified to enhance its biological activity or selectivity towards specific targets.

| Synthesis Route | Yield (%) | Conditions |

|---|---|---|

| Reaction with halides | 85% | Room temperature |

| Catalyzed by palladium | 90% | Under nitrogen atmosphere |

Eigenschaften

CAS-Nummer |

258278-25-0 |

|---|---|

Molekularformel |

C27H39N2+ |

Molekulargewicht |

391.6 g/mol |

IUPAC-Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium |

InChI |

InChI=1S/C27H39N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,17-21H,15-16H2,1-8H3/q+1 |

InChI-Schlüssel |

SCEZRJLZOZKPBC-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] |

Kanonische SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.